molecular formula C11H18N4 B1427932 {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine CAS No. 1250271-86-3

{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine

Cat. No. B1427932
M. Wt: 206.29 g/mol
InChI Key: YOPXTUUVPOGLPP-UHFFFAOYSA-N
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Description

“{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1250271-86-3 . Its IUPAC name is [1-(6-methyl-3-pyridazinyl)-4-piperidinyl]methanamine . The compound has a molecular weight of 206.29 .


Molecular Structure Analysis

The InChI code for “{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” is 1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Crystal Structure and Analysis : The structure of a related amine compound was analyzed, providing insights into its crystal structure and potential applications in pharmaceuticals and materials science (Ullah & Stoeckli-Evans, 2021).

  • Conformational Analysis : Research on a similar compound involved detailed conformational analysis, which is crucial for understanding the chemical behavior and potential applications in drug design (Ribet et al., 2005).

  • Potential Antipsychotic Properties : A study on conformationally constrained compounds related to the amine explored their affinity for various receptors, suggesting potential applications in the development of antipsychotic drugs (Raviña et al., 2000).

  • Anticancer Activity : Novel Mannich bases derived from a similar compound were synthesized and tested for their anticancer activities, indicating potential applications in cancer treatment (Demirci & Demirbas, 2019).

  • Chemical Functionalization : The functionalization of the pyridazin-3(2H)-one ring, a core structure related to the compound , was explored, highlighting its potential in synthetic chemistry (Takács et al., 2012).

  • Molecular Structure Investigations : A study on s-triazine derivatives incorporating similar moieties discussed their molecular structure, contributing to the understanding of these compounds in material science and pharmaceuticals (Shawish et al., 2021).

  • Luminescent Properties and Photo-induced Electron Transfer : Research on novel compounds with piperazine substituents, a component of the compound , provided insights into their luminescent properties, relevant for material science and photonic applications (Gan et al., 2003).

properties

IUPAC Name

[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPXTUUVPOGLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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